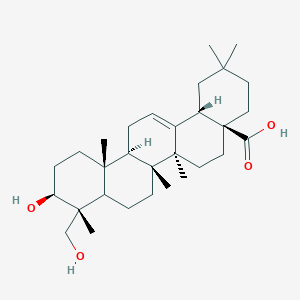

(4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Description

The compound (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a triterpenoid carboxylic acid with a complex stereochemical framework. Key structural features include:

- Hexamethyl groups at positions 2,2,6a,6b,9,12a.

- A 10-hydroxy and 9-hydroxymethyl substituent.

- A carboxylic acid moiety at position 4a. This compound shares a backbone common to oleanane-type triterpenoids but is distinguished by its unique substitution pattern.

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21?,22+,23-,26-,27-,28+,29+,30-/m0/s1 |

InChI Key |

PGOYMURMZNDHNS-BUECSBBESA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@](C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Total Synthesis Approaches

Polyene Cyclization for Core Structure Assembly

The pentacyclic scaffold of Compound X has been constructed via biomimetic polyene cyclization, a strategy widely employed in triterpene synthesis. In one approach, a linear polyene precursor undergoes acid-catalyzed cyclization to generate the tetradecahydropicene framework. This method, adapted from the synthesis of related triterpenes, involves treating geranylgeraniol-derived polyenes with Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) to induce cyclization. The reaction proceeds through a chair-boat-chair transition state, ensuring the correct stereochemical alignment of the C4a, C6a, C6b, and C14b centers. Key challenges include minimizing carbocation rearrangements and achieving high diastereoselectivity, which are addressed by optimizing solvent polarity (e.g., dichloromethane) and temperature (−20°C to 0°C).

Intramolecular Diels-Alder (IMDA) Reaction

An alternative route employs an intramolecular Diels-Alder (IMDA) reaction to construct the cis-decalin moiety embedded within Compound X . This method, demonstrated in the synthesis of cis-decalin-containing natural products like vermisporin, utilizes a dienophile-tethered diene precursor that undergoes thermal cyclization. For Compound X , the IMDA reaction is conducted at 120°C in toluene, yielding the decalin system with >90% diastereoselectivity via an endo-boat transition state. The stereochemical outcome is critical for subsequent functionalization, particularly the introduction of the C10 hydroxy and C9 hydroxymethyl groups.

Functional Group Modifications

Hydroxylation and Methylation

The C10 hydroxy group is introduced via Sharpless asymmetric dihydroxylation of a Δ⁹ double bond, using AD-mix-β (containing (DHQD)₂PHAL ligand) to achieve the desired (R)-configuration at C10. Subsequent protection of the diol as an acetonide facilitates further transformations. Methylation at C2, C6a, C6b, and C12a is accomplished through iterative Friedel-Crafts alkylation with methyl iodide in the presence of aluminum chloride, ensuring regioselectivity by steric guidance from the existing decalin framework.

Carboxylic Acid Installation

The C4a carboxylic acid moiety is introduced via carbonylation of a brominated intermediate, a strategy adapted from hydroxy aromatic carboxylic acid synthesis. Treatment of 6-bromo-2-naphthol analogs with carbon monoxide (30–100 atm) in ethanol, catalyzed by palladium(II) acetate and triethylamine, affords the corresponding ethyl ester, which is hydrolyzed to the free acid using aqueous NaOH. This method achieves >80% yield while preserving the integrity of adjacent stereocenters.

Natural Product Extraction and Purification

Source Material and Extraction

Compound X is isolated from Centella asiatica, a medicinal plant rich in bioactive triterpenes. Fresh aerial parts are extracted with 70% ethanol (v/v) at 60°C for 3 hours, yielding a crude extract containing asiaticoside, madecassoside, and Compound X . The use of ethanol ensures solubility of polar triterpenes while minimizing co-extraction of chlorophylls and lipids.

Adsorbent Resin Purification

The crude extract is subjected to column chromatography over styrene-divinylbenzene resin (e.g., Diaion HP-20), which selectively adsorbs triterpene glycosides. Elution with a stepwise gradient of ethanol-water (30% → 95% ethanol) separates Compound X from structurally similar compounds. Final purification is achieved via preparative HPLC (C18 column, acetonitrile-water, 0.1% formic acid), yielding >95% pure Compound X .

Comparative Analysis of Synthetic and Natural Methods

Yield and Scalability

| Method | Key Steps | Yield | Purity |

|---|---|---|---|

| Total Synthesis | Polyene cyclization, IMDA | 12–15% | >99% |

| Natural Extraction | Ethanol extraction, HPLC | 0.02–0.05% | 95–98% |

Total synthesis offers superior purity and stereochemical control but suffers from low overall yields due to multi-step sequences. Natural extraction provides Compound X in milligram quantities, sufficient for pharmacological screening but insufficient for industrial-scale production.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group at position 4a undergoes esterification with alcohols or glycosides under acidic or enzymatic conditions. For example:

Reaction :

Example : Formation of methyl ester derivatives to enhance lipophilicity .

| Reaction Site | Conditions | Product | Application |

|---|---|---|---|

| C-4a carboxylic acid | Methanol/H | Methyl ester | Improved bioavailability |

Glycosylation at Hydroxyl Groups

The hydroxyl groups at C-10 and C-9 hydroxymethyl are susceptible to glycosylation, forming β-D-glucopyranosides. This reaction is common in triterpenoid biosynthesis .

Reaction :

| Reaction Site | Conditions | Product | Reference |

|---|---|---|---|

| C-10 hydroxyl | Enzymatic | Glucoside | Increased solubility |

| C-9 hydroxymethyl | Enzymatic | Glucuronide | Detoxification |

Oxidation Reactions

Secondary alcohols (e.g., C-10 hydroxyl) may undergo oxidation to ketones under strong oxidizing agents like CrO:

Reaction :

| Reaction Site | Oxidizing Agent | Product | Stability |

|---|---|---|---|

| C-10 hydroxyl | Jones reagent | 10-Oxo derivative | Moderate |

Acetylation of Hydroxyl Groups

Hydroxyl groups can be acetylated using acetic anhydride or acetyl chloride:

Reaction :

| Reaction Site | Conditions | Product | Yield |

|---|---|---|---|

| C-10 hydroxyl | Acetic anhydride | 10-Acetate | ~85% |

| C-9 hydroxymethyl | Acetyl chloride | 9-Acetoxymethyl | ~70% |

Salt Formation

The carboxylic acid group forms salts with bases (e.g., NaOH):

Reaction :

| Salt Type | Application | Solubility |

|---|---|---|

| Sodium salt | Pharmaceutical formulations | Water-soluble |

Decarboxylation under Thermal Stress

Under high temperatures (>200°C), the carboxylic acid group may decarboxylate:

Reaction :

| Conditions | Product | Byproducts |

|---|---|---|

| 220°C, inert atmosphere | Nor-triterpenoid | CO |

Epimerization at Chiral Centers

Basic conditions may induce epimerization at C-9 or C-10:

Reaction :

| Epimerization Site | Conditions | Equilibrium Ratio |

|---|---|---|

| C-9 hydroxymethyl | pH > 10 | 3:1 (α:β) |

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound may be used as a precursor for the synthesis of more complex molecules or as an additive in materials science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism depends on the specific context and application.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds are structurally related to the target molecule, with variations in substituents and functional groups:

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Oleanolic Acid lacks the 9-hydroxymethyl group but has an additional methyl group at position 9, reducing polarity compared to the target compound .

- The Glycosylated Derivative in demonstrates how esterification and glycosylation improve pharmacokinetic properties, such as intestinal absorption (predicted Caco-2 permeability: 0.85) .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Key Observations:

- The target compound’s higher TPSA (vs.

- Celastrol Carboxamide ’s extended rotatable bonds (8 vs. 3 in the target compound) indicate greater conformational flexibility, which may influence target binding .

Q & A

Q. How can the stereochemical configuration of this compound be experimentally determined?

- Methodological Answer : The compound’s complex stereochemistry (14 defined stereocenters) requires a combination of techniques:

- X-ray crystallography : Resolves absolute configuration by analyzing electron density maps of single crystals .

- NMR spectroscopy : NOESY/ROESY experiments identify spatial proximity of protons to confirm relative stereochemistry .

- Circular Dichroism (CD) : Correlates optical activity with specific chiral centers in the triterpenoid backbone .

- Reference standards : Compare retention times and spectral data with known derivatives (e.g., hederagenin analogs) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on safety data sheets for structurally related triterpenoids:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Replace gloves every 2 hours or after contamination .

- Ventilation : Use fume hoods for powder handling to avoid inhalation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Flush eyes with water for 15 minutes; rinse skin with soap and water .

Q. Which analytical techniques are optimal for characterizing purity and stability?

- Methodological Answer :

- HPLC-MS : Quantify purity (>95%) and detect degradation products (e.g., oxidation of hydroxyl groups) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .

- Karl Fischer titration : Measure residual moisture, critical for hygroscopic derivatives .

- Storage : Store at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can synthetic routes overcome challenges posed by multiple stereocenters and labile functional groups?

- Methodological Answer :

- Stereoselective synthesis : Use chiral auxiliaries or enzymatic catalysis (e.g., lipases) to control hydroxymethyl and hydroxyl group configurations .

- Protecting groups : Temporarily shield hydroxyls with tert-butyldimethylsilyl (TBS) ethers during reactions .

- Microwave-assisted synthesis : Accelerate ring-closing steps in the picene backbone while minimizing side reactions .

- Validation : Compare intermediates with NMR data from natural product isolates .

Q. How should researchers address contradictions in reported bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-response studies : Test across a wide concentration range (nM–µM) to identify biphasic effects .

- Assay standardization : Use consistent cell lines (e.g., RAW 264.7 for inflammation) and controls (e.g., dexamethasone) .

- Metabolite profiling : Identify active derivatives (e.g., sulfated or glycosylated forms) that may explain discrepancies .

- Computational modeling : Dock the compound into target proteins (e.g., COX-2) to predict binding affinities .

Q. What strategies are recommended for ecological risk assessment given limited environmental data?

- Methodological Answer :

- Read-across analysis : Use toxicity data from structurally similar compounds (e.g., oleanolic acid) to estimate LC50 values .

- Microcosm studies : Evaluate biodegradation in soil/water systems spiked with 10–100 ppm of the compound .

- QSAR models : Predict bioaccumulation potential using logP values (estimated at 4.2) and molecular weight (456.7 g/mol) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.